molecular formula C13H9ClO2 B061830 3'-Chloro-biphenyl-3-carboxylic acid CAS No. 168619-06-5

3'-Chloro-biphenyl-3-carboxylic acid

Cat. No.: B061830
CAS No.: 168619-06-5
M. Wt: 232.66 g/mol
InChI Key: CUYOMAWUBKMNDE-UHFFFAOYSA-N
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Description

3'-Chloro-biphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3’-Chlorobiphenyl-3-carboxylic acid, also known as 3-(3-chlorophenyl)benzoic Acid or 3’-Chloro-biphenyl-3-carboxylic acid, is a type of polychlorinated biphenyl (PCB). The specific targets of PCBs can vary, but they are known to bind to the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The affected pathways primarily involve the metabolism of xenobiotics by cytochrome P450. Additionally, PCB exposure alters bile acid biosynthesis and amino acid metabolism in cells, suggesting novel mechanisms by which lower chlorinated PCBs and their metabolites cause adverse outcomes .

Pharmacokinetics

Pcbs in general are known for their persistence in the environment due to their chemical stability and low reactivity

Result of Action

The molecular and cellular effects of the compound’s action are complex and can vary depending on the specific PCB congener and the biological system . The disruption of gene transcription and the alteration of various metabolic pathways can lead to a range of potential health effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3’-Chlorobiphenyl-3-carboxylic acid. For instance, the compound’s persistence and potential for bioaccumulation can be influenced by factors such as temperature, pH, and the presence of other substances in the environment .

Properties

IUPAC Name

3-(3-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYOMAWUBKMNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373888
Record name 3'-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168619-06-5
Record name 3′-Chloro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168619-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-biphenyl-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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